molecular formula C7H13NO3 B13834924 5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

Cat. No.: B13834924
M. Wt: 159.18 g/mol
InChI Key: GSJWLAQKXKRPBV-UHFFFAOYSA-N
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Description

5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with a unique structure that includes an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one typically involves the reaction of ethylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the oxazolidinone ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization or chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazolidinone ring can be reduced to form an amine or alcohol.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxazolidinone ring may produce an amine.

Scientific Research Applications

5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity. The exact molecular targets and pathways are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolidinones, such as:

  • 4-Hydroxy-2,5-dimethyl-3(2H)-furanone
  • 2,5-Dimethyl-4-hydroxy-3(2H)-furanone

Uniqueness

5-Ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-4-6(2)7(3,10)8-5(9)11-6/h10H,4H2,1-3H3,(H,8,9)

InChI Key

GSJWLAQKXKRPBV-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(=O)O1)(C)O)C

Origin of Product

United States

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